molecular formula C13H22N2O4 B1435227 tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1422344-27-1

tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No. B1435227
M. Wt: 270.32 g/mol
InChI Key: DMNLMJMGLDXXBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO3. This code represents the compound’s molecular structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Supramolecular Arrangements and Crystallography

Research by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, which are structurally related to tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, discusses the preparation and crystallographic analysis of such compounds. Their work highlights the impact of substituents on supramolecular arrangements, emphasizing the importance of molecular structure in the formation of crystal structures (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Conformational Analysis and Synthesis

The synthesis and conformational analysis of spirolactams, which are conformationally restricted pseudopeptides, involve derivatives of the compound . Fernandez et al. (2002) describe the synthesis of such compounds for use in peptide synthesis, providing insight into the conformational properties of these molecules and their utility as constrained surrogates for dipeptides (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

Synthetic Pathways and Chemical Space Exploration

Meyers et al. (2009) discuss efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a closely related compound, highlighting its utility in accessing chemical spaces complementary to piperidine ring systems. This research underlines the importance of developing novel synthetic pathways for the generation of structurally diverse and complex molecules (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

NMR Spectroscopy and Structural Analysis

The application of NMR spectroscopy in the assignment of absolute configurations of complex spiro compounds is another area of research. Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its esters, demonstrating the utility of NMR in the detailed structural analysis of spiro compounds (Jakubowska, Sowa, Żylewski, & Kulig, 2013).

Chemical Reactions and Mechanisms

Research on the reactions of spirocyclic compounds with various reagents provides insights into their reactivity and potential applications in synthetic chemistry. For example, the work by Moskalenko and Boev (2012) on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal explores the formation of isomeric condensation products, shedding light on the chemical behavior of these compounds (Moskalenko & Boev, 2012).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-3-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)6-10(17)14-9(13)7-16/h9,16H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNLMJMGLDXXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 3
tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 4
tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 5
tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 6
tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

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